molecular formula C38H43N4O7P B1261890 2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate

2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate

Cat. No.: B1261890
M. Wt: 698.7 g/mol
InChI Key: PFKHLXIJSNUZDT-KAYWLYCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PAK-104P undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridine derivatives .

Scientific Research Applications

PAK-104P has been extensively studied for its applications in reversing multidrug resistance in cancer cells. It has shown effectiveness in increasing the sensitivity of cancer cells to chemotherapeutic agents such as doxorubicin and paclitaxel . This compound has been used in research to understand the mechanisms of drug resistance and to develop strategies to overcome it.

Properties

Molecular Formula

C38H43N4O7P

Molecular Weight

698.7 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C38H43N4O7P/c1-26-24-27(2)49-50(46,48-26)37-29(4)39-28(3)34(35(37)32-16-11-17-33(25-32)42(44)45)38(43)47-23-22-40-18-20-41(21-19-40)36(30-12-7-5-8-13-30)31-14-9-6-10-15-31/h5-17,25-27,36H,18-24H2,1-4H3/t26-,27-/m1/s1

InChI Key

PFKHLXIJSNUZDT-KAYWLYCHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OP(=O)(O1)C2=C(C(=C(N=C2C)C)C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C

Canonical SMILES

CC1CC(OP(=O)(O1)C2=C(C(=C(N=C2C)C)C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C

Synonyms

2-(4-(diphenylmethyl)-1- piperazinyl)ethyl 5-(4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide
PAK 104P
PAK 104P trihydrochloride, (trans)-isomer
PAK 104P, (trans)-isomer
PAK-104P
PAK104P

Origin of Product

United States

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